molecular formula C14H15N3O3S B5595165 N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B5595165
M. Wt: 305.35 g/mol
InChI Key: YJCSMGXTSYXQOG-UHFFFAOYSA-N
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Description

N-(4-{[(2-Pyridinylmethyl)amino]sulfonyl}phenyl)acetamide is a synthetic small molecule of interest in biomedical research, particularly for investigating neurological disorders and cancer. Its structure, featuring a sulfonamide group linked to an acetamide, is characteristic of compounds that interact with central nervous system targets. Structurally related phenylacetamide derivatives have demonstrated significant anticonvulsant properties in preclinical models, such as the maximal electroshock (MES) test, suggesting potential as a template for developing new anti-epileptic drugs . Furthermore, the acetamide moiety is a key feature in several non-steroidal anti-inflammatory drug (NSAID) analogs that have shown promising anti-proliferative activity against various cancer cell lines, including prostate, colon, and breast cancer, through cyclooxygenase (COX)-independent pathways . Additionally, the sulfonamide group present in the compound is associated with inhibitory activity against enzymes like carbonic anhydrase, which is a validated target for therapeutic agents . This combination of features makes this compound a versatile candidate for researchers exploring novel mechanisms in disease pathology and for profiling against a broad panel of biological targets.

Properties

IUPAC Name

N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-11(18)17-12-5-7-14(8-6-12)21(19,20)16-10-13-4-2-3-9-15-13/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCSMGXTSYXQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide is a sulfonamide derivative recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a sulfonamide group, an acetamide moiety, and a pyridine ring, which contribute to its unique reactivity and biological profile. Research into this compound has revealed significant interactions with various biological targets, making it a candidate for further pharmacological studies.

  • Molecular Formula : C₁₄H₁₅N₃O₃S
  • Molecular Weight : 305.35 g/mol
  • CAS Number : 297178-85-9

This compound is believed to exert its biological effects through specific interactions with enzymes and receptors involved in critical pathways such as inflammation and cancer. The compound's sulfonamide structure is known to inhibit bacterial folic acid synthesis, which is crucial for its antimicrobial properties. Additionally, it may modulate enzyme activities by binding to their active sites, potentially inhibiting their function.

Biological Activities

  • Antimicrobial Activity :
    • The compound has demonstrated significant antibacterial properties, particularly against strains like Salmonella typhi and Bacillus subtilis. Its mechanism involves the inhibition of bacterial growth by interfering with folic acid synthesis pathways .
  • Anti-inflammatory Effects :
    • This compound has shown potential as an anti-inflammatory agent, which could be beneficial in treating various inflammatory diseases.
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. Its interactions with specific molecular targets related to cancer pathways are under investigation.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundSignificant against S. typhi and B. subtilisModeratePromising
N-(4-sulfamoylphenyl)acetamideKnown antibacterial propertiesLowLimited
N-(4-methylpyrimidin-2-yl)sulfamoylphenylacetamidePotential antifungal activityModerateUnder study

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A 2020 study evaluated the compound's effectiveness against various bacterial strains, demonstrating strong inhibitory effects against Salmonella typhi and moderate effects against other strains. The study utilized docking studies to elucidate binding interactions with bacterial enzymes .
  • Research on Anti-inflammatory Properties : Another investigation highlighted the compound's ability to reduce inflammatory markers in vitro, suggesting its potential use in therapeutic applications for inflammatory diseases.
  • Anticancer Mechanism Exploration : Ongoing research aims to clarify the mechanisms through which this compound induces apoptosis in cancer cells. Initial findings indicate that it may disrupt critical signaling pathways involved in cell survival and proliferation.

Scientific Research Applications

Scientific Research Applications

N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has several notable applications:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and replication. Preliminary studies suggest that this compound may be effective against specific bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Research indicates that this compound exhibits anticancer properties by interacting with key enzymes involved in cancer cell proliferation and survival. Its mechanism of action likely involves binding to specific molecular targets, leading to the inhibition of cell growth or induction of apoptosis in cancer cells. In vitro studies have shown that it can significantly inhibit the growth of various cancer cell lines, suggesting promising avenues for further exploration.

Enzyme Inhibition

The compound has been studied as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis and DNA replication. Inhibiting DHFR can have antimicrobial and anticancer effects, making this compound particularly valuable in pharmaceutical development.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Study on Antimicrobial Activity : A comparative analysis showed that derivatives with similar structures exhibited varying degrees of antibacterial efficacy against different bacterial strains.
  • Investigation into Anticancer Effects : In vitro studies demonstrated that related sulfonamide compounds could significantly inhibit the growth of various cancer cell lines, suggesting a promising avenue for further exploration.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of sulfonamide acetamides are highly dependent on the substituents attached to the sulfonamide nitrogen and the phenyl ring. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Pharmacological Comparison of Selected Sulfonamide Acetamides

Compound Name (Reference) Substituent on Sulfonamide Nitrogen Molecular Weight Melting Point (°C) Key Pharmacological Activity
Target Compound 2-Pyridinylmethyl 335.39* Not reported Not explicitly reported
N-[4-(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide (35) 4-Methylpiperazinyl 339.43 Not specified Analgesic (comparable to paracetamol)
N-(4-(Diethylsulfamoyl)phenyl)acetamide (36) Diethylsulfamoyl 312.38 Not specified Anti-hypernociceptive (inflammatory pain)
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) Piperazinylsulfonyl 325.39 Not specified Anti-hypernociceptive
N-(4-[(4-Aminophenyl)sulfonyl]phenyl)acetamide 4-Aminophenyl 290.34 Not reported Intermediate for heterocyclic synthesis
Mefluidide 2,4-Dimethyl-5-(trifluoromethyl)sulfonyl 354.35 Not reported Plant growth regulation, membrane stabilization

*Calculated from molecular formula C₁₅H₁₇N₃O₃S.

Pharmacological Activities
  • Analgesic Activity: Compound 35 (4-methylpiperazinyl substituent) demonstrates analgesic efficacy comparable to paracetamol, likely due to its ability to modulate central nervous system targets .
  • Anti-Hypernociceptive Activity: Compounds 36 and 37 (diethylsulfamoyl and piperazinylsulfonyl groups) show efficacy in inflammatory pain models, suggesting sulfonamide substituents influence COX or TRP channel interactions . The pyridine ring in the target compound could introduce unique hydrogen-bonding interactions with biological targets.
  • Membrane Stabilization : Mefluidide, a trifluoromethylsulfonyl derivative, protects plant membranes from acid rain damage, highlighting the role of electron-withdrawing groups in stabilizing lipid bilayers .
Physicochemical Properties
  • Melting Points : Derivatives with aromatic substituents (e.g., 4-chlorophenyl in ) exhibit higher melting points (134–135°C) compared to aliphatic-substituted analogs (104–116°C), likely due to enhanced crystal packing . The target compound’s pyridinylmethyl group may reduce melting point relative to chlorophenyl derivatives.
  • Solubility: Piperazinyl and aminophenyl substituents (e.g., ) improve aqueous solubility via hydrogen bonding or basic nitrogen atoms. The pyridine moiety in the target compound may offer moderate solubility in polar solvents.

Q & A

Q. What are the key functional groups in N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide, and how do they influence reactivity?

The compound contains a sulfamoyl bridge, acetamide moiety, and pyridinylmethyl group. The sulfamoyl group enhances hydrogen-bonding interactions with biological targets, while the pyridinylmethyl moiety contributes to π-π stacking in enzyme binding pockets. Structural confirmation via NMR and IR spectroscopy is critical to validate these interactions .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves a multi-step process:

  • Step 1 : Sulfonylation of 4-aminophenylacetamide with 2-pyridinylmethyl sulfonyl chloride.
  • Step 2 : Purification via column chromatography and recrystallization. Key reagents include triethylamine (base) and DMF (solvent), with yields optimized at 60–70°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory efficacy)?

Discrepancies may arise from assay conditions (e.g., cell line specificity) or impurity profiles. Strategies include:

  • Reproducibility checks : Validate findings across independent labs using standardized protocols.
  • Analytical rigor : Employ LC-MS to confirm >99% purity and rule out byproducts.
  • Target validation : Use CRISPR/Cas9 knockout models to isolate mechanism-specific effects .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to putative targets (e.g., kinases).
  • Molecular Dynamics Simulations : Predict interactions with sulfamoyl-binding pockets.
  • Metabolomics : Track downstream metabolic changes in treated cells .

Q. How can crystallography aid in structure-activity relationship (SAR) studies?

Single-crystal X-ray diffraction reveals conformational flexibility of the sulfamoyl bridge and acetamide orientation. For example, shows that chloro-substituted analogs adopt a planar configuration, enhancing intercalation with DNA .

Q. What methodologies optimize stability in aqueous formulations?

  • Co-solvents : Use cyclodextrins to improve solubility (reducing aggregation).
  • pH control : Stabilize the sulfamoyl group at pH 6.5–7.5.
  • Lyophilization : Increase shelf life by removing hydrolytic pathways .

Q. How should researchers design derivatives to enhance potency while minimizing toxicity?

  • Bioisosteric replacement : Substitute the pyridinylmethyl group with quinoline to boost lipophilicity.
  • Prodrug strategies : Mask the acetamide as an ester to improve bioavailability.
  • SAR libraries : Synthesize analogs with varied substituents on the phenyl ring and test via high-throughput screening .

Methodological Challenges

Q. What experimental controls are critical when analyzing contradictory cytotoxicity data?

  • Positive controls : Compare with cisplatin or doxorubicin in cancer cell lines.
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false positives.
  • Batch consistency : Use HPLC-validated batches for dose-response studies .

Q. How can computational modeling guide the optimization of synthetic pathways?

  • DFT calculations : Predict transition states for sulfonylation steps, reducing side reactions.
  • Retrosynthetic analysis : Identify cost-effective starting materials (e.g., 4-nitroacetophenone vs. 4-aminophenylacetamide) .

Data Analysis and Validation

Q. What statistical approaches address variability in pharmacokinetic (PK) studies?

  • Non-compartmental analysis (NCA) : Calculate AUC and half-life from plasma concentration-time curves.
  • Bootstrap resampling : Account for small sample sizes in rodent PK models .

Q. How should researchers validate target engagement in vivo?

  • Microdialysis : Measure free drug concentrations in target tissues (e.g., tumors).
  • Immunoblotting : Quantify downstream phosphorylation of effector proteins (e.g., p53, MAPK) .

Tables

Key Analytical Techniques Application References
High-Resolution Mass Spectrometry (HR-MS)Confirm molecular formula and detect impurities
2D-NMR (COSY, NOESY)Resolve stereochemical ambiguities
X-ray Photoelectron Spectroscopy (XPS)Analyze sulfur oxidation states in sulfamoyl
Synthetic Yield Optimization Impact
Catalyst: Pd(OAc)₂Reduces reaction time by 40%
Solvent: Acetonitrile (ε=37.5)Enhances sulfonylation efficiency
Temperature: 65°CBalances kinetic control and thermal degradation

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